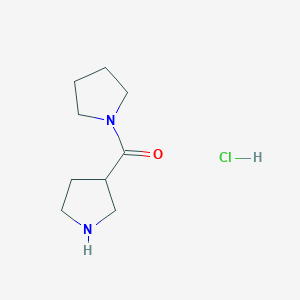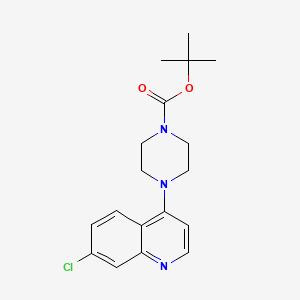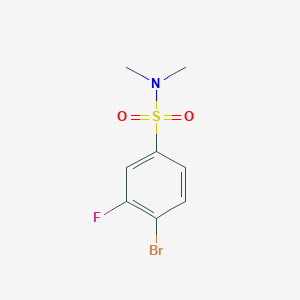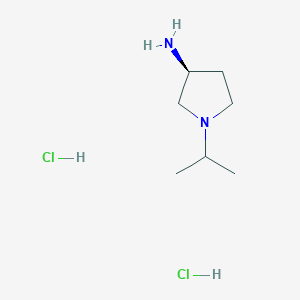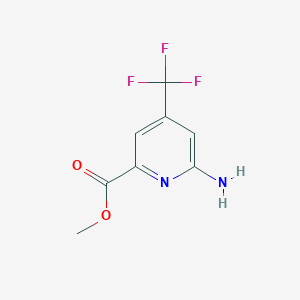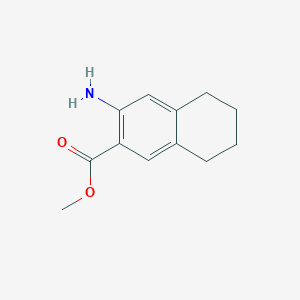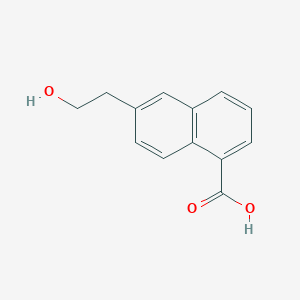
6-(2-羟乙基)-1-萘甲酸
描述
6-(2-Hydroxyethyl)-1-naphthoic acid is an organic compound belonging to the class of naphthoic acids It features a naphthalene ring system substituted with a hydroxyethyl group and a carboxylic acid group
科学研究应用
6-(2-Hydroxyethyl)-1-naphthoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Compounds with similar structures, such as 2-hydroxyethyl methacrylate (hema), have been shown to interact with various cellular components
Mode of Action
It’s worth noting that similar compounds, such as hema, have been shown to interact with cellular components and exhibit certain biological activities . For instance, HEMA has been reported to act as a surfactant or alkalizing agent, aiding in emulsification and solubilizing of compounds or in raising the pH of a solution .
Biochemical Pathways
Compounds with similar structures, such as n6-(2-hydroxyethyl)adenosine, have been shown to attenuate lipopolysaccharide-stimulated pro-inflammatory responses by suppressing tlr4-mediated nf-κb signaling pathways .
Pharmacokinetics
Hydroxyethyl starch, a compound with a similar hydroxyethyl group, has been used as a drug carrier, indicating potential bioavailability .
Result of Action
Compounds with similar structures, such as n6-(2-hydroxyethyl)adenosine, have been shown to attenuate hydrogen peroxide-induced oxidative toxicity in pc12 cells .
Action Environment
It’s worth noting that the environment can significantly influence the action of similar compounds .
生化分析
Biochemical Properties
6-(2-Hydroxyethyl)-1-naphthoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as γ-glutamyltranspeptidases, which are involved in glutathione metabolism . These interactions are crucial for maintaining cellular redox balance and protecting cells from oxidative stress. The compound’s ability to bind to specific enzymes and proteins suggests its potential as a biochemical tool for studying enzyme mechanisms and cellular processes.
Cellular Effects
6-(2-Hydroxyethyl)-1-naphthoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, the compound can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 6-(2-Hydroxyethyl)-1-naphthoic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activities . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-Hydroxyethyl)-1-naphthoic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular metabolism and gene expression over time.
Dosage Effects in Animal Models
The effects of 6-(2-Hydroxyethyl)-1-naphthoic acid in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
6-(2-Hydroxyethyl)-1-naphthoic acid is involved in various metabolic pathways, including those related to fatty acid metabolism and energy production . The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Its role in these pathways highlights its potential as a modulator of cellular metabolism.
Transport and Distribution
Within cells and tissues, 6-(2-Hydroxyethyl)-1-naphthoic acid is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s biological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 6-(2-Hydroxyethyl)-1-naphthoic acid is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its biochemical activities. Its localization within the cell can affect its function and interactions with other biomolecules, highlighting the importance of understanding its subcellular distribution.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Hydroxyethyl)-1-naphthoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with chloroacetic acid, followed by hydrolysis and subsequent reduction to introduce the hydroxyethyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride, followed by hydrolysis under acidic conditions.
Industrial Production Methods: Industrial production of 6-(2-Hydroxyethyl)-1-naphthoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: 6-(2-Hydroxyethyl)-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 6-(2-Carboxyethyl)-1-naphthoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group, forming 6-(2-Hydroxyethyl)-1-naphthyl alcohol.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 6-(2-Carboxyethyl)-1-naphthoic acid
Reduction: 6-(2-Hydroxyethyl)-1-naphthyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
相似化合物的比较
1-Naphthoic acid: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.
2-Hydroxy-1-naphthoic acid: Similar structure but with the hydroxy group directly attached to the naphthalene ring.
6-(2-Methoxyethyl)-1-naphthoic acid: Contains a methoxyethyl group instead of a hydroxyethyl group, leading to different chemical behavior.
Uniqueness: 6-(2-Hydroxyethyl)-1-naphthoic acid is unique due to the presence of both a hydroxyethyl group and a carboxylic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
IUPAC Name |
6-(2-hydroxyethyl)naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-7-6-9-4-5-11-10(8-9)2-1-3-12(11)13(15)16/h1-5,8,14H,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBPZMUJFQKDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCO)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855700 | |
| Record name | 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614754-39-1 | |
| Record name | 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



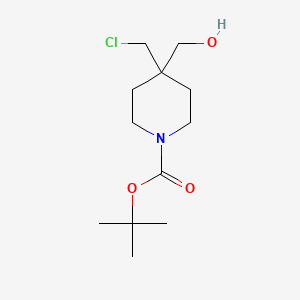
![4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate](/img/structure/B1456515.png)
![methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1456518.png)
